molecular formula C17H16O5 B1324005 3-Acetoxy-2',3'-dimethoxybenzophenone CAS No. 890100-36-4

3-Acetoxy-2',3'-dimethoxybenzophenone

Cat. No.: B1324005
CAS No.: 890100-36-4
M. Wt: 300.3 g/mol
InChI Key: BFMSQOWOAUPEBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,3’-dimethoxybenzophenone typically involves the esterification of 3-hydroxy-2’,3’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetoxy group.

Industrial Production Methods

While specific industrial production methods for 3-Acetoxy-2’,3’-dimethoxybenzophenone are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,3’-dimethoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-2’,3’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,3’-dimethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and dimethoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2’,3’-dimethoxybenzophenone: Lacks the acetoxy group, making it less reactive in esterification reactions.

    3-Acetoxybenzophenone: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.

    2’,3’-Dimethoxybenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.

Uniqueness

3-Acetoxy-2’,3’-dimethoxybenzophenone is unique due to the presence of both acetoxy and dimethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

[3-(2,3-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)16(19)14-8-5-9-15(20-2)17(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMSQOWOAUPEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641671
Record name 3-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-36-4
Record name [3-(Acetyloxy)phenyl](2,3-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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